4-Methanesulfonylbenzene-1,2-diol
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Overview
Description
4-Methanesulfonylbenzene-1,2-diol is an organic compound with the molecular formula C7H8O4S It is a derivative of benzene, featuring a methanesulfonyl group and two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonylbenzene-1,2-diol typically involves the sulfonation of catechol (benzene-1,2-diol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the methanesulfonyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-sulfonated benzene derivatives.
Substitution: Alkylated or acylated benzene derivatives.
Scientific Research Applications
4-Methanesulfonylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methanesulfonylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (Benzene-1,2-diol): Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4-Methylcatechol (4-Methylbenzene-1,2-diol): Contains a methyl group instead of a methanesulfonyl group, leading to different chemical properties and reactivity
Uniqueness
4-Methanesulfonylbenzene-1,2-diol is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8O4S |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-methylsulfonylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O4S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |
InChI Key |
CFUJIEQXLCNWHW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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